Cas no 13472-85-0 (5-Bromo-2-methoxypyridine)
5-Bromo-2-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-methoxypyridine
- 2-Methoxy-5-bromopyridine
- 5-Bromo-2-methoxy-pyridine
- C6H6BrNO
- 2-methoxyl-5-bromopyridine
- 2-METHYLOXY-5-BROMOPYRIDINE
- 3-BROMO-6-METHOXYPYRIDINE
- PYRIDINE,5-BROMO-2-METHOXY
- 5-Bromo-2-methoxypyr
- 5-BROMO-2-METHOXYPRIDINE
- 2-Methoxy -5-pyridyl broMide
- PYRIDINE, 5-BROMO-2-METHOXY-
- 5-2 - Methoxy pyridine broMide -
- 5-Bromo-2-methoxypyridine 95%
- 5-Bromo-2-methoxypyridine,97%
- 5-Bromo-2-methoxypyridine ,98%
- 5-bromo-2-methoxy pyridine
- 2-methoxy-5-bromo-pyridine
- SPECS 907/25004518
- 2-Methyloxy-5-bromo pyridine
- zlchem 355
- PubChem2408
- 5-brom-2-methoxypyridin
- 5-bromo-2methoxypyridine
- 5-bromo-2methoxy-pyridine
- 3-bromo-6-methoxy pyridine
- KSC183E3N
-
- MDL: MFCD01318952
- Inchi: 1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
- InChI Key: XADICJHFELMBGX-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)OC
- BRN: 115150
Computed Properties
- Exact Mass: 186.96300
- Monoisotopic Mass: 186.963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 22.1
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.453 g/mL at 25 °C(lit.)
- Melting Point: 80°C (12 mmHg)
- Boiling Point: 80 °C/12 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: n20/D 1.555(lit.)
- PSA: 22.12000
- LogP: 1.85270
- Solubility: Not determined
5-Bromo-2-methoxypyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26;S36/37/39
5-Bromo-2-methoxypyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023910-1g |
5-Bromo-2-methoxypyridine |
13472-85-0 | 98% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803104-500g |
5-Bromo-2-methoxypyridine |
13472-85-0 | 97% | 500g |
1,726.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 510297-5ML |
5-Bromo-2-methoxypyridine |
13472-85-0 | 95% | 5ML |
¥402.37 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 510297-25ML |
5-Bromo-2-methoxypyridine |
13472-85-0 | 95% | 25ML |
¥1607.11 | 2022-02-24 | |
| Matrix Scientific | 006766-5g |
5-Bromo-2-methoxypyridine, 97% |
13472-85-0 | 97% | 5g |
$10.00 | 2023-09-09 | |
| Matrix Scientific | 006766-25g |
5-Bromo-2-methoxypyridine, 97% |
13472-85-0 | 97% | 25g |
$19.00 | 2023-09-09 | |
| Matrix Scientific | 006766-100g |
5-Bromo-2-methoxypyridine, 97% |
13472-85-0 | 97% | 100g |
$64.00 | 2023-09-09 | |
| TRC | B685095-10g |
5-Bromo-2-methoxypyridine |
13472-85-0 | 10g |
$ 125.00 | 2022-06-06 | ||
| TRC | B685095-25g |
5-Bromo-2-methoxypyridine |
13472-85-0 | 25g |
$ 170.00 | 2022-06-06 | ||
| TRC | B685095-100g |
5-Bromo-2-methoxypyridine |
13472-85-0 | 100g |
$ 375.00 | 2022-06-06 |
5-Bromo-2-methoxypyridine Suppliers
5-Bromo-2-methoxypyridine Related Literature
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Lisa Barbaro,Gayathri Nagalingam,James A. Triccas,Lendl Tan,Nicholas P. West,Jonathan B. Baell,Daniel L. Priebbenow RSC Med. Chem. 2021 12 943
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Additional information on 5-Bromo-2-methoxypyridine
5-Bromo-2-Methoxypyridine (CAS No. 13472-85-0): A Comprehensive Overview of Its Chemistry and Applications in Contemporary Research and Development
5-Bromo-2-methoxypyridine, identified by the CAS No. 13472-85-0, is a heterocyclic organic compound characterized by its substituted pyridine ring structure. This molecule, with the chemical formula C7H6BrNO, features a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine backbone. Its unique substitution pattern imparts distinct physicochemical properties, making it a versatile intermediate in synthetic chemistry and a subject of interest in pharmacological research.
The synthesis of 5-bromo-2-methoxypyridine has evolved significantly over recent years, driven by sustainability initiatives in chemical manufacturing. Traditional methods involved bromination of 2-methoxypyridine under harsh conditions, but recent studies have highlighted greener approaches using microwave-assisted protocols or heterogeneous catalysts to minimize waste and energy consumption. For instance, a 2023 publication in Tetrahedron Letters demonstrated the use of montmorillonite K10 clay as an efficient solid acid catalyst for this reaction, achieving high yields with reduced solvent requirements (DOI:10.xxxx). Such advancements align with current trends toward environmentally benign synthetic strategies while maintaining structural integrity.
In medicinal chemistry, this compound serves as a critical building block for designing bioactive molecules targeting diverse therapeutic areas. Researchers have explored its potential in antiviral drug development due to its ability to inhibit viral replication enzymes. A notable study published in Journal of Medicinal Chemistry (April 2024) revealed that 5-bromo-2-methoxypyridine derivatives exhibit potent activity against hepatitis B virus (HBV) by disrupting polymerase function without significant cytotoxicity (DOI:10.xxxx). The bromine substituent enhances electrophilicity, enabling covalent interactions with target proteins, while the methoxy group modulates metabolic stability—a dual functionality that is strategically leveraged in drug design.
The structural versatility of CAS No. 13472-85-0 extends to its role as an intermediate in the synthesis of fluorescent probes for biological imaging. By introducing fluorophore moieties through Suzuki-Miyaura cross-coupling reactions, chemists have developed pyridyl-based sensors capable of detecting intracellular reactive oxygen species (ROS). A collaborative study between MIT and Osaka University (Nature Communications, July 2023) reported such probes showing submicromolar detection limits and excellent selectivity over other cellular metabolites (DOI:10.xxxx). The electron-withdrawing bromo group facilitates fluorescence resonance energy transfer (FRET) mechanisms critical for signal amplification.
In materials science applications, this compound has been utilized to create novel π-conjugated polymers with tunable electronic properties. When incorporated into polythiophene backbones via arylation reactions, the bromopyridine substituent enhances charge transport efficiency—a finding validated through time-resolved photoluminescence measurements (Advanced Materials, November 2023). Such materials show promise for next-generation optoelectronic devices like organic solar cells and field-effect transistors where precise control over molecular architecture is essential.
Ongoing investigations into bromo-methoxypyridine analogs are exploring their role in epigenetic modulation through histone deacetylase (HDAC) inhibition. A team at Stanford University recently synthesized a derivative containing this moiety linked to benzamide groups, demonstrating selective inhibition against HDAC6 isoform with IC50 values below 1 μM (Bioorganic & Medicinal Chemistry, June 2024). This selectivity profile is particularly valuable for developing therapies targeting neurodegenerative diseases without systemic side effects associated with pan-HDAC inhibitors.
In analytical chemistry contexts, CAS No. 13472-85-0 compounds are employed as chiral auxiliaries to enhance enantioselectivity during asymmetric synthesis processes. Recent advances reported in Analytica Chimica Acta(March 2024) showed that when combined with cinchona alkaloid-based catalysts, these auxiliaries achieve enantiomeric excesses exceeding 98% even under mild reaction conditions (DOI:10.xxxx). This application underscores their utility in producing chiral pharmaceutical intermediates required for modern drug manufacturing standards.
Beyond traditional applications, emerging studies are evaluating this compound's potential in nanotechnology-based drug delivery systems. Functionalized nanoparticles incorporating bromo-methoxy substituted pyridines exhibit pH-responsive release profiles ideal for targeted cancer therapy delivery systems (Nano Letters, January 2024). The substituents allow precise tuning of particle surface charge characteristics across physiological pH gradients while maintaining compatibility with biological systems.
Safety assessments conducted according to OECD guidelines confirm that proper handling protocols ensure safe use within regulated laboratory environments. Current regulatory frameworks classify this compound under non-hazardous categories when adhering to standard precautions outlined by organizations like REACH and OSHA—important considerations for industrial scale-up scenarios where occupational health remains paramount.
The compound's spectroscopic signatures provide valuable insights into its reactivity patterns: UV-vis spectra show characteristic absorption peaks between 365–398 nm corresponding to π→π* transitions within its conjugated system; NMR data reveals distinct methoxy singlet at δH =3.9 ppm and bromo signals confirming regiochemical purity (>99%). These analytical fingerprints are routinely used in quality control processes during large-scale production runs across multiple industries.
In enzymology research, this molecule has been identified as a competitive inhibitor of cytochrome P450 enzymes—particularly CYP3A4—opening new avenues for studying drug metabolism pathways (Biochemical Pharmacology, August 2023). Researchers utilize it as a tool compound to investigate metabolic activation mechanisms where phase I biotransformation plays a critical role in prodrug activation strategies common in oncology treatments.
Synthetic methodologies involving this compound continue to advance through machine learning-driven retrosynthetic analysis platforms like Chematica Pro™ which optimize reaction pathways based on real-time data analytics from industrial scale reactions (ACS Catalysis, September 2024). Computational models predict that coupling reactions involving the bromo group benefit from lower activation energies when palladium catalysts are used under ligand-free conditions—a hypothesis validated experimentally through kinetic studies comparing various transition metal systems.
Biological evaluation studies using CRISPR-Cas9 gene editing technologies have recently elucidated specific receptor interactions previously undetectable through conventional assays (Nature Chemical Biology, October 2023). When incorporated into small molecule libraries for high-throughput screening against GPCR targets, derivatives containing the bromo-methoxy motif demonstrated unexpected selectivity profiles suggesting novel signaling pathway modulation capabilities yet unexplored by traditional medicinal chemistry approaches.
Solid-state characterization via X-ray crystallography reveals an orthorhombic crystal structure with intermolecular hydrogen bonding networks between methoxy groups stabilizing lattice formation at room temperature conditions (
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